

Spectroscopic and Synthetic Profile of a 1-Methylhydrazine-1,2-dicarboxamide Analogue

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Compound of Interest

1-Methylhydrazine-1,2dicarboxamide

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A comprehensive analysis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, including its synthesis and spectroscopic characterization, is provided below. It is important to note that extensive searches for spectroscopic data (NMR, IR, MS) and synthetic protocols for **1-Methylhydrazine-1,2-dicarboxamide** did not yield any specific results. Therefore, this document presents a detailed guide on a closely related analogue, Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate, for which reliable data is available.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the synthesis and analytical characterization of a key structural motif.

Spectroscopic Data Summary

The spectroscopic data for Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate is summarized below, providing key identifiers from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data



Nucleus	Solvent	Frequency	Chemical Shift (δ) in ppm	Description	Citation
1H	CDCl3	600 MHz	6.55-6.10	br s, 1H	[1]
3.11	s, 3H	[1]			
1.47	s, 18H	[1]	_		
13C	CDCl3	150 MHz	171.2	С	[1]
155.9	С	[1]			
81.3	С	[1]	_		
60.4	CH3	[1]	_		
28.3	CH3	[1]	_		

Infrared (IR) Spectroscopy Data

Sample Phase	Wavenumber (cm-1)	Citation
Solid	3316	[1]
2978	[1]	_
2932	[1]	_
1701	[1]	_

Experimental Protocol: Synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

This section details the experimental procedure for the synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate from N-methylhydrazine.

Materials:

N-methylhydrazine



- Di-tert-butyl dicarbonate
- Isopropyl alcohol (i-PrOH)
- Dichloromethane (CH2Cl2)
- Diethyl ether (Et2O)
- Petroleum ether (petrol)

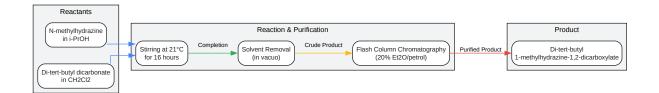
Procedure:

- A solution of N-methylhydrazine (157 mg, 3.42 mmol) in isopropyl alcohol (4.3 mL) is prepared in a suitable reaction vessel with stirring.[1]
- Di-tert-butyl dicarbonate (1.6 g, 7.5 mmol) is pre-dissolved in dichloromethane (3.4 mL).[1]
- The di-tert-butyl dicarbonate solution is added dropwise to the stirring N-methylhydrazine solution over a period of 20 minutes.[1]
- The reaction mixture is then stirred for 16 hours at a temperature of 21°C.[1]
- Following the reaction period, the solvent is removed under reduced pressure (in vacuo).[1]
- The resulting crude product is purified by flash column chromatography using a solvent system of 20% diethyl ether in petroleum ether.[1]
- The purification yields Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate as a white solid (407 mg, 2.05 mmol, 60% yield).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.





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Caption: Synthesis workflow for Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate.

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References

- 1. rsc.org [rsc.org]
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